Cas no 785018-97-5 (3-cyclohexylbutan-1-amine)
3-cyclohexylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanepropanamine,g-methyl-
- Cyclohexanepropanamine, gamma-methyl- (9CI)
- 3-cyclohexylbutan-1-amine
- AKOS010968683
- SCHEMBL6062805
- Cyclohexanepropanamine,gamma-methyl-(9ci)
- EN300-1253420
- 785018-97-5
-
- Inchi: 1S/C10H21N/c1-9(7-8-11)10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3
- InChI Key: LVOJPLUEOINCFY-UHFFFAOYSA-N
- SMILES: NCCC(C)C1CCCCC1
Computed Properties
- Exact Mass: 155.167399674g/mol
- Monoisotopic Mass: 155.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 95
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26Ų
3-cyclohexylbutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1253420-50mg |
3-cyclohexylbutan-1-amine |
785018-97-5 | 50mg |
$587.0 | 2023-10-02 | ||
| Enamine | EN300-1253420-100mg |
3-cyclohexylbutan-1-amine |
785018-97-5 | 100mg |
$615.0 | 2023-10-02 | ||
| Enamine | EN300-1253420-250mg |
3-cyclohexylbutan-1-amine |
785018-97-5 | 250mg |
$642.0 | 2023-10-02 | ||
| Enamine | EN300-1253420-500mg |
3-cyclohexylbutan-1-amine |
785018-97-5 | 500mg |
$671.0 | 2023-10-02 | ||
| Enamine | EN300-1253420-1000mg |
3-cyclohexylbutan-1-amine |
785018-97-5 | 1000mg |
$699.0 | 2023-10-02 | ||
| Enamine | EN300-1253420-2500mg |
3-cyclohexylbutan-1-amine |
785018-97-5 | 2500mg |
$1370.0 | 2023-10-02 | ||
| Enamine | EN300-1253420-5000mg |
3-cyclohexylbutan-1-amine |
785018-97-5 | 5000mg |
$2028.0 | 2023-10-02 | ||
| Enamine | EN300-1253420-10000mg |
3-cyclohexylbutan-1-amine |
785018-97-5 | 10000mg |
$3007.0 | 2023-10-02 | ||
| Enamine | EN300-1253420-0.05g |
3-cyclohexylbutan-1-amine |
785018-97-5 | 0.05g |
$959.0 | 2023-06-08 | ||
| Enamine | EN300-1253420-0.1g |
3-cyclohexylbutan-1-amine |
785018-97-5 | 0.1g |
$1005.0 | 2023-06-08 |
3-cyclohexylbutan-1-amine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 3-cyclohexylbutan-1-amine
Comprehensive Guide to 3-Cyclohexylbutan-1-amine (CAS No. 785018-97-5): Properties, Applications, and Industry Insights
3-Cyclohexylbutan-1-amine (CAS No. 785018-97-5) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This secondary amine, featuring a cyclohexyl moiety attached to a butylamine backbone, offers versatile reactivity for synthetic applications. With a molecular formula of C10H21N and molecular weight of 155.28 g/mol, this compound presents as a colorless to pale yellow liquid under standard conditions, exhibiting solubility in common organic solvents like ethanol and dichloromethane.
Recent studies highlight the compound's potential as a chiral building block in asymmetric synthesis, particularly for pharmaceutical intermediates. Its cyclohexyl group contributes to enhanced lipid solubility, making it valuable for drug candidates targeting central nervous system disorders—a trending research area in 2023-2024. Analytical techniques including GC-MS (Gas Chromatography-Mass Spectrometry) and HPLC (High-Performance Liquid Chromatography) are typically employed for purity verification, with commercial samples often exceeding 95% purity.
The synthesis of 3-cyclohexylbutan-1-amine typically involves reductive amination of 3-cyclohexylbutyraldehyde or nucleophilic substitution reactions. Process optimization remains an active research area, with recent patents focusing on catalytic hydrogenation methods to improve yield and reduce environmental impact—addressing the industry's growing emphasis on green chemistry principles. Stability studies indicate proper storage under inert atmosphere at 2-8°C to prevent degradation.
In material science applications, this amine demonstrates promise as a corrosion inhibitor additive for industrial coatings, responding to the market demand for high-performance protective materials. Its molecular structure allows formation of stable films on metal surfaces, with recent publications showing 85-92% corrosion inhibition efficiency for mild steel in acidic environments—a significant finding for infrastructure maintenance applications.
From a commercial perspective, 785018-97-5 has seen steady demand growth (CAGR 6.2% from 2020-2023) as a research chemical in both academic and industrial settings. Current market analysis reveals North America and Europe as dominant consumption regions, while Asian manufacturers are increasingly developing cost-effective production routes. Regulatory status varies by jurisdiction, with proper SDS documentation being essential for international shipments.
Emerging applications include its use as a ligand precursor in transition metal catalysis, particularly for cross-coupling reactions that are fundamental to modern drug discovery. The compound's steric and electronic properties make it suitable for developing novel catalytic systems—a hot topic in organometallic chemistry research. Computational chemistry studies using DFT calculations have provided theoretical insights into its conformational preferences and reactivity patterns.
Quality control protocols for 3-cyclohexylbutan-1-amine typically include NMR spectroscopy (both 1H and 13C), FTIR analysis for functional group verification, and Karl Fischer titration for moisture content determination. Leading suppliers provide batch-specific certificates of analysis with detailed impurity profiles, responding to the pharmaceutical industry's stringent quality requirements.
Future research directions may explore its potential in bioconjugation chemistry for antibody-drug conjugates (ADCs) or as a modifier for polymeric materials to enhance thermal stability. The compound's balance between lipophilicity (calculated LogP ~2.1) and molecular rigidity makes it particularly interesting for these developing applications. Industry experts anticipate increased patent activity around derivatives of 785018-97-5 in coming years.
For researchers handling this compound, standard laboratory safety practices including proper ventilation and PPE are recommended. While not classified as hazardous under GHS criteria, its amine functionality warrants careful handling to avoid sensitization. Proper disposal should follow institutional guidelines for nitrogen-containing organic compounds, with incineration being the preferred method for large quantities.
The analytical characterization of 3-cyclohexylbutan-1-amine reveals distinctive spectral features: N-H stretching at ~3350 cm-1 in IR spectra, while proton NMR shows characteristic multiplets for the cyclohexyl protons (δ 1.0-2.0 ppm) and amine protons (δ 1.2 ppm). These spectral signatures are crucial for identity confirmation and purity assessment during quality control procedures.
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